Zotarolimus
Overview
Description
Zotarolimus is a semi-synthetic derivative of rapamycin and serves as an inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. It has been primarily used in drug-eluting stents to prevent coronary artery restenosis by inhibiting smooth muscle cell proliferation. Zotarolimus is known for its potent anti-proliferative activity and its ability to reduce inflammation-related factors, thus inhibiting tumorigenesis in various cancer models, such as colorectal and lung adenocarcinoma (Chang et al., 2021), (Wu et al., 2021).
Synthesis and Molecular Structure Analysis
Zotarolimus is structurally related to sirolimus, with modifications intended to enhance its application in drug-eluting stents by optimizing its pharmacokinetic properties for local delivery. The synthesis involves specific alterations to the sirolimus molecule to create a compound with a shorter in vivo half-life and reduced systemic immunosuppression potential while retaining the anti-proliferative efficacy. This synthesis approach enables zotarolimus to have a targeted effect on vascular smooth muscle cells without extensive systemic exposure (Chen et al., 2007).
Chemical Reactions and Properties
Zotarolimus undergoes metabolism predominantly by hydroxylation and/or demethylation when exposed to human liver microsomes. The metabolites identified include various hydroxylated and demethylated forms, indicating extensive metabolism. This metabolic pathway suggests that zotarolimus is designed for optimal performance in its primary application, with modifications to the parent sirolimus structure enhancing its suitability for use in drug-eluting stents (Shokati et al., 2023).
Physical and Chemical Properties Analysis
Zotarolimus exhibits specific physical and chemical properties that make it suitable for its application in drug-eluting stents. Its solubility, stability, and interaction with the phosphorylcholine-based polymer coating are tailored to ensure controlled drug release and optimal biocompatibility. The physical properties, such as molecular weight and solubility in various solvents, are critical for its incorporation into the stent's polymer matrix, ensuring that zotarolimus is released at a rate that maximizes its antiproliferative effects while minimizing systemic exposure (Burke et al., 2006).
Scientific Research Applications
Anti-Cancer Effects
Zotarolimus in Lung Adenocarcinoma Treatment : Zotarolimus, a semi-synthetic derivative of rapamycin, shows potential in treating lung adenocarcinoma. Its pathway inhibits kinase activity of mammalian target of rapamycin (mTOR), affecting cell division and tumorigenesis. Studies indicate that zotarolimus, alone or combined with 5-fluorouracil, can retard tumor growth in lung adenocarcinoma by enhancing tumor apoptosis and reducing inflammation and metastasis (Wu et al., 2021).
Zotarolimus in Colorectal Cancer : Similarly, zotarolimus has shown efficacy in treating colorectal adenocarcinoma. The treatment with zotarolimus, either alone or with 5-fluorouracil, leads to retarded tumor growth and reduced tumor size in colorectal adenocarcinoma. It also inhibits cell proliferation and inflammation (Chang et al., 2021).
Cardiovascular Applications
Zotarolimus-Eluting Stents : Zotarolimus is used in drug-eluting stents for coronary artery disease, significantly preventing coronary artery restenosis. It's delivered from a biocompatible polymer and is the first drug developed specifically for local delivery from stents to prevent restenosis. Clinical trials indicate its effectiveness and safety in patients with coronary artery disease (Burke et al., 2006).
Zotarolimus in Reducing Coronary Artery Neointimal Hyperplasia : Zotarolimus has been shown to reduce neointimal hyperplasia in coronary arteries. It binds to FKBP-12 and inhibits smooth muscle and endothelial cell proliferation, offering promising applications in human clinical settings for coronary stenting (García-Touchard et al., 2006).
Zotarolimus for Coronary Artery Disease : Zotarolimus has been evaluated for its role in treating coronary artery disease. It has shown efficacy in reducing restenosis, and its incorporation in stent platforms suggests its utility in treating patients with coronary artery disease. The release kinetics of the drug play a crucial role in in-stent neointimal suppression (Brugaletta et al., 2009).
Vascular Applications
- Zotarolimus-Coated Balloons : Zotarolimus-coated balloons are under investigation for vascular interventional therapies. Zotarolimus, as a potent mTOR inhibitor, exhibits antiproliferative and antiinflammatory properties, making it suitable for intravascular applications. Studies suggest its effectiveness in reducing neointimal hyperplasia while minimally interfering with vessel reendothelialization after balloon denudation (Steinfeld et al., 2012).
Erectile Dysfunction Treatment
- Zotarolimus-Eluting Stents for Erectile Dysfunction : Zotarolimus-eluting stents have been evaluated for treating erectile dysfunction in men with suboptimal responses to phosphodiesterase-5 inhibitors. This novel approach focuses on treating focal atherosclerotic lesions of the internal pudendal arteries, showing promise in improving erectile function (Rogers et al., 2012).
Safety And Hazards
Zotarolimus should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Everolimus-eluting stents have the most favorable outcomes in terms of safety as well as efficacy in patients undergoing percutaneous coronary intervention. Newer innovations such as biodegradable polymers and bioabsorbable scaffolds lack clinical data to replace second-generation drug-eluting stents as standard of care . Zotarolimus-eluting stents are still being studied and compared with other stents for their long-term safety and efficacy .
properties
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTADGCBEXYWNE-JUKNQOCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H79N5O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873387 | |
Record name | Zotarolimus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zotarolimus | |
CAS RN |
221877-54-9 | |
Record name | Zotarolimus | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221877-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zotarolimus [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221877549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zotarolimus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOTAROLIMUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4GXR80IZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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